2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(10-13-11-24-17(19-13)20-5-1-2-6-20)18-12-3-4-14-15(9-12)23-8-7-22-14/h1-6,9,11H,7-8,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWRNVVDYXGOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a synthetic organic molecule characterized by its unique structural features, which include a pyrrole moiety, a thiazole ring, and a benzo[dioxin] group. These structural components suggest potential biological activities that are of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrrole Moiety | A five-membered heterocyclic compound containing nitrogen, known for various biological activities. |
| Thiazole Ring | A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial properties. |
| Dihydrobenzo[dioxin] | A fused bicyclic structure that may enhance lipophilicity and bioactivity. |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiazole and pyrrole rings have demonstrated significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : The presence of the pyrrole moiety is linked to anticancer activity through mechanisms such as enzyme inhibition and modulation of cellular signaling pathways.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for the survival of certain pathogens.
- Receptor Modulation : By binding to specific receptors, it can influence cellular responses and signaling cascades.
Research Findings and Case Studies
Recent studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Case Study 1: Antimicrobial Activity
A study evaluated various pyrrole-thiazole derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited varying degrees of effectiveness. Notably, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.05 µg/mL against Mycobacterium tuberculosis (Mtb), highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Properties
In vitro studies have shown that pyrrole-based compounds can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic signaling pathways. This suggests that this compound may also possess anticancer properties worth further exploration .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds is presented below:
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Thiazole-Based Analogues with Dihydrodioxin Moieties
N-(2-(Cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (17a)
- Key Differences: Replaces the pyrrole-thiazole unit with a cyclopentylamino-substituted thiazole and a carbonyl-linked dihydrodioxin.
- The carbonyl linker may reduce flexibility versus the acetamide bridge in the target compound .
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-methoxyphenyl)thiazole (24)
Dihydrodioxin-Containing Compounds with Varied Linkers
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 941909-89-3)
- Key Differences: Incorporates a quinoline-piperazine-oxyacetamide group instead of pyrrole-thiazole.
- Impact: The quinoline-piperazine system introduces basic nitrogen atoms and a larger aromatic surface area, likely enhancing interactions with charged or hydrophobic binding pockets. The molecular weight (496.6 g/mol) is significantly higher than the target compound (~342 g/mol), affecting pharmacokinetics .
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Key Differences : Uses a pyrazole-thiazole-ethylsulfonamide chain instead of pyrrole-thiazole-acetamide.
- The pyrazole’s dual nitrogen atoms may engage in dipole-dipole interactions distinct from pyrrole .
Analogues with Modified Dihydrodioxin Substitutions
2-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Key Differences : Replaces the entire pyrrole-thiazole unit with a chlorine atom.
- Impact : Simplifies the structure but eliminates the heterocyclic pharmacophore, likely reducing target affinity. The chloro group may act as a leaving group in further derivatization .
Q & A
Q. What are the standard synthetic protocols for synthesizing 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide?
Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves refluxing intermediates in ethanol or DMF under nitrogen. For example:
- Step 1: Reacting a thiazole precursor with 1H-pyrrole derivatives under reflux (2–4 hours) in ethanol .
- Step 2: Purification via recrystallization from ethanol-DMF mixtures (1:1 v/v) to isolate the acetamide product .
- Critical Note: Triethylamine is often used as a base to neutralize HCl byproducts during thiazole ring formation .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H-NMR (400 MHz, CDCl) is used to verify proton environments (e.g., δ 11.83 ppm for NH acetamide protons) .
- Infrared Spectroscopy (IR): Peaks at ~1650–1700 cm confirm carbonyl (C=O) groups in the acetamide and thiazole moieties .
- Elemental Analysis: Combustion analysis (C, H, N, S) ensures purity (>95%) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., 489.55 g/mol) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for this compound under varying reaction conditions?
Methodological Answer: A systematic approach involves:
-
Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol reduces side reactions .
-
Catalyst Selection: Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) may influence reaction rates; DBU improves yields in sterically hindered systems .
-
Temperature Control: Reflux at 80–100°C balances reaction speed and decomposition risks .
-
Example Table:
Solvent Catalyst Yield (%) Purity (%) Ethanol Triethylamine 65 92 DMF DBU 79 95
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Methodological Answer:
- Substituent Variation: Modify the pyrrole (e.g., electron-withdrawing groups) or thiazole (e.g., alkyl chains) to assess effects on target binding .
- Biological Assays: Test analogs against kinase targets (e.g., CDK9) using enzymatic inhibition assays (IC determination) .
- Computational Docking: Compare binding poses of analogs to identify critical interactions (e.g., hydrogen bonding with active-site residues) .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification: Re-analyze disputed batches via HPLC to rule out impurities (>99% purity required) .
- Assay Standardization: Use validated protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis: Cross-reference data with structural analogs to identify trends (e.g., electron-deficient pyrroles enhance CDK9 inhibition) .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding over 100 ns to assess stability of key interactions (e.g., acetamide carbonyl with CDK9’s Lys48) .
- Comparative Modeling: Align the compound’s structure with known inhibitors (e.g., flavopiridol) to identify conserved pharmacophores .
- Free Energy Calculations: Use MM/GBSA to rank binding affinities of analogs .
Q. How can experimental design align with theoretical frameworks in chemical biology?
Methodological Answer:
- Guiding Principle 1: Link hypotheses to established theories (e.g., lock-and-key model for enzyme inhibition) .
- Guiding Principle 2: Use conceptual frameworks (e.g., Hammett plots for electronic effects) to select substituents .
- Control Groups: Include positive (e.g., staurosporine for kinase assays) and negative (solvent-only) controls to validate results .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
